Aniline hydrogen phthalate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Aniline hydrogen phthalate can be synthesized by reacting aniline with phthalic acid. The preparation involves dissolving phthalic acid in a mixture of acetone and diethyl ether, followed by the addition of aniline. The reaction mixture is then heated to develop the color, indicating the formation of the compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified through recrystallization techniques to achieve the desired quality for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Aniline hydrogen phthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield aniline and phthalic acid.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed:
Oxidation: Products include various oxidized derivatives of aniline and phthalic acid.
Reduction: The primary products are aniline and phthalic acid.
Substitution: Substituted aniline derivatives and phthalic acid derivatives are formed.
Scientific Research Applications
Aniline hydrogen phthalate has several scientific research applications, including:
Medicine: It is used in the study of metabolic pathways involving sugars and related compounds.
Industry: this compound is utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of aniline hydrogen phthalate involves its interaction with specific molecular targets, primarily sugars. The compound forms complexes with sugars, which can then be detected through chromatographic techniques. The interaction is based on the formation of hydrogen bonds and other non-covalent interactions between the compound and the sugar molecules .
Comparison with Similar Compounds
Aniline: Aniline is a simpler aromatic amine that serves as a precursor to aniline hydrogen phthalate.
Phthalic Acid: Phthalic acid is a key component in the synthesis of this compound.
Phthalic Anhydride: This compound is used in the production of phthalic acid and its derivatives.
Uniqueness: this compound is unique due to its high sensitivity and selectivity for detecting sugars in chromatographic techniques. Unlike other similar compounds, it provides distinct color changes that facilitate the identification of specific sugars, making it a valuable reagent in analytical chemistry .
Properties
IUPAC Name |
aniline;phthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4.C6H7N/c9-7(10)5-3-1-2-4-6(5)8(11)12;7-6-4-2-1-3-5-6/h1-4H,(H,9,10)(H,11,12);1-5H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPZXNSBZMHHSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N.C1=CC=C(C(=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8068599 | |
Record name | 1,2-Benzenedicarboxylic acid, compd. with benzenamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly white odorless crystalline powder; [Acros Organics MSDS] | |
Record name | Aniline hydrogen phthalate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20241 | |
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CAS No. |
50930-79-5 | |
Record name | Aniline phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50930-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenedicarboxylic acid, compd. with benzenamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050930795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, compd. with benzenamine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenedicarboxylic acid, compd. with benzenamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phthalic acid, compound with aniline (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.670 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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